molecular formula C14H19N B6335720 4-Cinnamylpiperidine CAS No. 731767-57-0

4-Cinnamylpiperidine

Cat. No.: B6335720
CAS No.: 731767-57-0
M. Wt: 201.31 g/mol
InChI Key: QTSFBKWVUYOERR-QPJJXVBHSA-N
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Description

4-Cinnamylpiperidine (CAS Number 5882-82-6) is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . Recent scientific investigations have identified derivatives based on the cinnamyl piperidine scaffold as a promising new class of neddylation inhibitors, presenting a compelling avenue for anticancer therapeutic development . The neddylation pathway is a type of protein post-translational modification that is hyperactivated in many cancers, promoting tumor development . Research has demonstrated that a specific cinnamyl piperidine derivative, compound 4g , acts as a novel neddylation inhibitor by effectively reducing the neddylation levels of key proteins including cullin 1, cullin 3, and cullin 5 . In vitro studies on gastric cancer cells have shown that this inhibitor exhibits potent antiproliferative activity, can inhibit cell migration, and induces apoptosis. Mechanistic studies suggest that its pro-apoptotic effect is partly mediated through the Nrf2-Keap1 pathway . Furthermore, in vivo anti-tumor studies in models of gastric cancer have shown that the cinnamyl piperidine derivative 4g can effectively inhibit tumor growth without exhibiting obvious toxicity, underscoring its potential as a lead compound for developing new cancer therapeutics . This makes 4-Cinnamylpiperidine a valuable building block for researchers in medicinal chemistry and oncology seeking to develop highly effective neddylation inhibitors. This product is intended for research use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-7,14-15H,8-12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSFBKWVUYOERR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cinnamylpiperidine typically involves the reaction of piperidine with cinnamyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-Cinnamylpiperidine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Electrochemical and Photocatalytic Reactions

The cinnamyl group participates in photoinduced isomerization and radical-mediated processes :

  • Photocatalyzed isomerization of cinnamyl chlorides using [Ir(ppy)₃] yields strained cyclopropanes with high diastereoselectivity (dr >20:1) .

  • Single-electron transfer (SET) reactions with N-amidopyridinium salts generate alkyl/acyl radicals for C4-functionalization under visible light .

Elimination and Substitution Reactions

The piperidine nitrogen and cinnamyl allylic positions are reactive sites:

  • E2 elimination of β-hydrogens in allylic systems forms conjugated dienes or styrenes under basic conditions .

  • Nucleophilic substitution at the allylic chloride (e.g., SN2 displacement) facilitates cross-coupling with Grignard reagents or organozinc species .

Biological Activity and Structural Modifications

4-Cinnamylpiperidine derivatives exhibit pharmacological relevance, driving studies on functionalization:

  • Neddylation inhibition : Compound 4g (a cinnamyl piperidine derivative) suppresses tumor growth by blocking cullin neddylation (IC₅₀: <1 µM) .

  • Antimicrobial activity : Introducing electron-withdrawing groups (e.g., Cl, F) at the cinnamyl para-position enhances antibacterial potency (IC₅₀: 0.36 µg/mL) .

Table 2: Bioactivity of Select Derivatives

CompoundModificationActivity (IC₅₀/EC₅₀)Target
4g 4-Fluorophenyl substitution<1 µMNeddylation
17 4-Fluoro-cinnamyl0.36 µg/mLM. tuberculosis

Radical and Cross-Coupling Reactions

  • Giese-type radical additions to the cinnamyl double bond proceed via chlorine radical intermediates, enabling diastereoselective cyclization .

  • Suzuki-Miyaura coupling at the piperidine nitrogen’s para-position introduces aryl/alkyl groups using Pd catalysts .

Acid/Base-Mediated Transformations

The piperidine nitrogen’s basicity (pKₐ ~10) allows:

  • Protonation to form water-soluble salts for drug formulation.

  • Schiff base formation with aldehydes/ketones, useful in coordination chemistry .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of derivatives related to cinnamic acid, including 4-cinnamylpiperidine. Research indicates that compounds with piperidine structures exhibit significant neuroprotective effects against glutamate-induced neurotoxicity.

  • Mechanism of Action : The neuroprotective activity is attributed to the ability of these compounds to inhibit excitotoxicity and promote neuronal survival under hypoxic conditions. For instance, a study demonstrated that a novel derivative showed a prolonged survival time in mice subjected to middle cerebral artery occlusion (MCAO), suggesting its potential as a therapeutic agent for stroke treatment .
  • Case Study : In vitro assays using SH-SY5Y cells revealed that certain derivatives exhibited potent protective capacities against oxidative stress, with one compound showing particularly strong activity comparable to established neuroprotective agents like Fenazinel .

Anticancer Activity

Cinnamic acid derivatives, including 4-cinnamylpiperidine, have been investigated for their anticancer properties. These compounds are believed to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : The anticancer effects are often linked to the modulation of signaling pathways involved in cell proliferation and apoptosis. For example, studies have shown that certain piperidine derivatives can inhibit tyrosinase activity, which is crucial in melanin production and is often overexpressed in melanoma cells .
  • Clinical Relevance : The potential for these compounds in photodynamic therapy has also been explored. By conjugating cinnamic acid derivatives with nanoparticles, researchers have enhanced the efficacy of photodynamic agents against human breast adenocarcinoma cell lines .

Antimicrobial Activity

The antimicrobial properties of 4-cinnamylpiperidine and its derivatives are another area of interest. Research has shown that these compounds can effectively inhibit the growth of various pathogens.

  • In Vitro Studies : A study reported that cinnamic acid derivatives exhibited significant inhibitory effects against non-tuberculous mycobacteria and fungi such as Aspergillus niger. The structure-activity relationship indicated that specific substitutions on the aromatic ring enhanced antibacterial activity .
  • Potential Applications : Given the rising concern over antibiotic resistance, the exploration of natural product-derived compounds like 4-cinnamylpiperidine presents a promising avenue for developing new antimicrobial agents.

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
NeuroprotectionInhibition of excitotoxicity; promotes neuronal survivalEffective in MCAO model; protects SH-SY5Y cells
Anticancer ActivityModulation of apoptosis pathwaysInduces apoptosis; inhibits tyrosinase in melanoma
Antimicrobial ActivityInhibits pathogen growthEffective against Mycobacterium and fungi

Mechanism of Action

The mechanism of action of 4-Cinnamylpiperidine involves its interaction with specific molecular targets and pathways. It has been found to modulate the activity of certain receptors and enzymes, leading to its pharmacological effects. For instance, it may act on the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation . Additionally, it may influence the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Size and Rigidity: The cinnamyl group’s extended structure (vs. benzyl or anilino) may reduce metabolic clearance but increase steric hindrance in receptor binding.
  • Lipophilicity: Cinnamyl’s phenylallyl moiety likely enhances lipophilicity compared to 4-(aminomethyl)piperidine, favoring blood-brain barrier penetration .
  • Functional Groups : Hydroxy or fluorine substituents (e.g., in 4-(4-fluorophenyl)-4-hydroxy piperidine) improve metabolic stability and target selectivity .

Opioid-Related Compounds

  • 4-Anilino-1-benzylpiperidine: Identified as a fentanyl impurity, highlighting its role in opioid synthesis. The benzyl group facilitates π-π interactions with opioid receptors, while the anilino group modulates potency .
  • 4-Benzylpiperidine : A precursor in opioid analogs; its safety data (e.g., inhalation risks) underscore handling precautions .

Anticancer and Antimicrobial Agents

  • 4-(4-Fluorophenyl)-4-hydroxy piperidine : Fluorine substitution enhances anticancer activity by blocking metabolic degradation .
  • N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine: Pyrimidine-piperidine hybrids demonstrate versatility in drug design, targeting kinases and GPCRs .

Biological Activity

4-Cinnamylpiperidine is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of 4-cinnamylpiperidine, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Cinnamylpiperidine is characterized by the presence of a cinnamyl group attached to the piperidine ring. The molecular structure can be represented as follows:

  • Chemical Formula : C13_{13}H15_{15}N
  • Molecular Weight : 201.27 g/mol

This structure is significant as it influences the compound's interaction with biological targets, contributing to its pharmacological profile.

Antioxidant Activity

Research indicates that piperidine derivatives, including 4-cinnamylpiperidine, exhibit notable antioxidant properties. A study assessing various piperidine compounds demonstrated that those with specific substitutions on the piperidine ring showed significant antioxidant activity against reactive oxygen species (ROS) . The DPPH radical scavenging assay revealed that compounds with aromatic substitutions had enhanced antioxidant capabilities.

Neuroprotective Effects

4-Cinnamylpiperidine has been investigated for its neuroprotective potential. A series of studies focused on cinnamic acid derivatives, including those containing piperidine moieties, showed promising results in protecting neuronal cells from glutamate-induced toxicity. In vitro assays using SH-SY5Y cells indicated that these compounds could mitigate neurotoxic effects, suggesting potential applications in stroke and neurodegenerative diseases .

Anticancer Activity

The anticancer properties of 4-cinnamylpiperidine have been explored in various cancer cell lines. For instance, studies have shown that cinnamic acid derivatives can inhibit cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism involves inducing apoptosis and inhibiting cell migration and invasion . A detailed evaluation revealed that certain derivatives demonstrated IC50_{50} values comparable to established chemotherapeutics, indicating their potential as anticancer agents .

Antimicrobial Activity

Antimicrobial assays have also been conducted to evaluate the efficacy of 4-cinnamylpiperidine against various pathogens. The results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents . The structure-activity relationship (SAR) analysis suggested that modifications on the piperidine ring could enhance antimicrobial potency.

In Vitro Studies

A comprehensive study evaluated the cytotoxic effects of several cinnamic acid derivatives on cancer cell lines. Among them, 4-cinnamylpiperidine exhibited substantial cytotoxicity at concentrations ranging from 10 to 100 µM, with a notable decrease in cell viability observed in treated groups compared to controls .

In Vivo Studies

In vivo experiments utilizing animal models have further validated the neuroprotective effects of 4-cinnamylpiperidine. In a model of middle cerebral artery occlusion (MCAO), treatment with this compound resulted in reduced infarct size and improved survival rates in mice subjected to hypoxic conditions . These findings underscore its therapeutic potential in ischemic stroke management.

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntioxidantSignificant DPPH scavenging activity
NeuroprotectiveMitigated glutamate-induced toxicity
AnticancerIC50_{50} values comparable to chemotherapeutics
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

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